Nangustine

Description

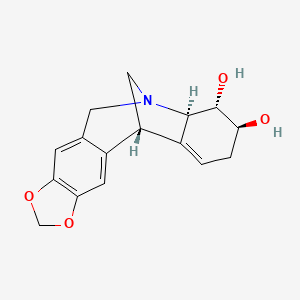

Nangustine is a montanine-type alkaloid first isolated from Narcissus angustifolius subsp. transcarpathicus (Amaryllidaceae) . It belongs to the 5,11-methanomorphanthridine structural class, distinguished by a unique C-3/C-4 substitution pattern, which differentiates it from other montanine alkaloids . Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.32 g/mol. Physical characteristics include a melting point of 261°C and an optical rotation of [α]D²⁰ = −69.6° .

Properties

Molecular Formula |

C16H17NO4 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

(1S,13R,14S,15S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-14,15-diol |

InChI |

InChI=1S/C16H17NO4/c18-12-2-1-9-11-6-17(15(9)16(12)19)5-8-3-13-14(4-10(8)11)21-7-20-13/h1,3-4,11-12,15-16,18-19H,2,5-7H2/t11-,12+,15-,16-/m1/s1 |

InChI Key |

SZJIAQIHDKIFGC-NOXHYTERSA-N |

SMILES |

C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |

Isomeric SMILES |

C1C=C2[C@H]3CN([C@H]2[C@@H]([C@H]1O)O)CC4=CC5=C(C=C34)OCO5 |

Canonical SMILES |

C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Montanine-type alkaloids share a core 5,11-methanomorphanthridine skeleton but exhibit structural and functional variations. Below is a detailed comparison of nangustine with key analogs:

Structural Comparison

Antimicrobial Activity

- Montanine: Exhibits broad-spectrum antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis .

- Pancracine: Active against S. aureus, P. aeruginosa, and Candida albicans .

- This compound: No reported antimicrobial activity in existing studies .

Antiparasitic Activity

- Pancracine: Demonstrates moderate activity against Trypanosoma brucei rhodesiense (IC₅₀ = 12.5 µM) and Plasmodium falciparum (IC₅₀ = 18.7 µM) but is inactive against Leishmania donovani .

- This compound: Inactive against T. brucei, T. cruzi, L. donovani, and P. falciparum in vitro .

Anti-Inflammatory and Antirheumatic Activity

- This compound: No reported anti-inflammatory or antirheumatic effects .

Pharmacological Potential

- Montanine : Prioritized for drug development due to dual antimicrobial and anti-inflammatory properties. A 2020 patent highlights its extraction optimization for treating arthritis and sepsis .

- Pancracine: Investigated for antiproliferative effects in cancer cells (e.g., A549 lung adenocarcinoma) and apoptosis induction in leukemia cells .

- This compound: Limited pharmacological utility reported to date, though its structural novelty warrants further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.